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molecular formula C6H11NO3 B8646697 3-Hexanone, 6-nitro- CAS No. 101009-82-9

3-Hexanone, 6-nitro-

Cat. No. B8646697
M. Wt: 145.16 g/mol
InChI Key: REKPTZKEGCXNHL-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

To ethylvinylketone (41.4 g, 493 mmol) in MeOH (150 mL) and nitromethane (160 mL) was added sodium methoxide (ca. 123 mmol; 27 mL of a 25% solution in MeOH). The mixture was warmed to −10° C. over 30 min. After 1.5 h at −10° C., the mixture was quenched with saturated NH4Cl (250 mL) and water (250 mL). The mixture was pured into a separatory funnel and the lower organic layer was removed. The aqueous portion was extracted with CH2Cl2 (2×250 mL) and the combined organic portions were dried with MgSO4 and concentrated. The resultant liquid was reconcentrated from toluene (2×250 mL) followed by methanol (1×250 mL) to yield the desired material.
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH:5]=[CH2:6])=[O:4])[CH3:2].C[O-].[Na+].[N+:10]([CH3:13])([O-:12])=[O:11]>CO>[N+:10]([CH2:13][CH2:6][CH2:5][C:3](=[O:4])[CH2:1][CH3:2])([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
C(C)C(=O)C=C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
160 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated NH4Cl (250 mL) and water (250 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was pured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the lower organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with CH2Cl2 (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic portions were dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])CCCC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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